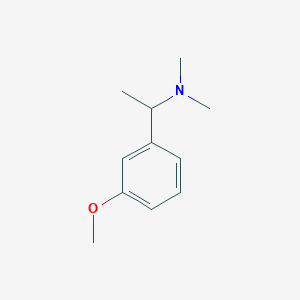

1-(3-methoxyphenyl)-N,N-dimethylethanamine

Cat. No. B169001

Key on ui cas rn:

169772-44-5

M. Wt: 179.26 g/mol

InChI Key: KFKCIWQNLGOHOA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07544840B2

Procedure details

0.5 l of titanic isopropoxide is slowly (5 minutes) added under inert conditions (N2, argon) to a solution of 75.5 g of dimethylamine in 1.5 l of ethanol cooled to 10° C. in a water-ice bath, which is placed in a 6-liter three-neck flask fitted with a KPG stirrer, inlet and outlet of the inert and a thermometer, and, finally, 148.4 g of 3-methoxyacetophenone (VI) are added (5 minutes). The addition of isopropoxide is slightly exothermic. The resulting temperature of the reaction mixture after addition reaches 35° C. The reaction mixture is then mixed at room temperature for 9 to 10 hours. During the reaction period, the mixture becomes slightly turbid. After said period, 56.6 g of sodium borohydride are slowly and carefully added to the reaction mixture. The duration of this addition is about 2 hours. The reaction mixture thickens into a slurry and foams and it needs to be mixed very intensively. The temperature is kept within the range from 25° C. to 30° C. by mild cooling with ice. If the reaction mixture is overcooled below 20° C. a dense, difficult-to-mix foam forms upon addition of the borohydride. After the borohydride is added, the resulting white slurry is mixed for 10 to 12 hours at room temperature. Then, the supply of the inert is stopped and 800 ml of an aqueous solution of ammonium hydroxide (2:1) are slowly (over 10 minutes) poured into the reaction mixture. The resulting mixture is mixed for 20 minutes. The fine white crystals of the inorganic material are sucked away and well washed with methanol (ca 1 l). The whole alcoholic fraction is evaporated from the filtrate in a rotary vacuum evaporator. The evaporation residue is diluted with 1,000 ml of water and extracted with 3×330 ml of ethylacetate. The combined ethylacetate extract are washed once with 100 ml of water and extracted with 3×200 ml of hydrochloric acid (5:2). The acidic aqueous extracts are combined and alkalized with 20% NaOH (ca 1 l) to pH 12 up to 14 and extracted with 3×300 ml of ethylacetate. The organic fraction is washed with 100 ml of water and 150 ml of brine. It is dried with anhydrous sodium sulfate. The desiccant is filtered off and the filtrate is evaporated to dryness in a rotary vacuum evaporator. The crude product is distilled and ca 60% of the desired product in the form of a colorless oil are obtained. b.p.=68° C. at 400 Pa, 108° C. at 800 Pa

Name

isopropoxide

Quantity

0.5 L

Type

reactant

Reaction Step One

Name

isopropoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

aqueous solution

Quantity

800 mL

Type

reactant

Reaction Step Nine

Name

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

CC(C)[O-].N#N.[CH3:7][NH:8][CH3:9].[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1)=O.[BH4-].[Na+].[BH4-].[OH-].[NH4+]>C(O)C>[CH3:20][O:19][C:15]1[CH:14]=[C:13]([CH:11]([N:8]([CH3:9])[CH3:7])[CH3:10])[CH:18]=[CH:17][CH:16]=1 |f:4.5,7.8|

|

Inputs

Step One

|

Name

|

isopropoxide

|

|

Quantity

|

0.5 L

|

|

Type

|

reactant

|

|

Smiles

|

CC([O-])C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

|

Name

|

|

|

Quantity

|

75.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CNC

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

148.4 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C1=CC(=CC=C1)OC

|

Step Five

|

Name

|

isopropoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC([O-])C

|

Step Six

|

Name

|

|

|

Quantity

|

56.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-]

|

Step Nine

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

800 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(5 minutes)

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which is placed in a 6-liter three-neck flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a KPG stirrer, inlet and outlet of the inert and a thermometer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting temperature of the reaction mixture after addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 35° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture is then mixed at room temperature for 9 to 10 hours

|

|

Duration

|

9.5 (± 0.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction period

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After said period

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

carefully added to the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The duration of this addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to be mixed very intensively

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept within the range from 25° C. to 30° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by mild cooling with ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is overcooled below 20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

difficult-to-mix foam forms

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the resulting white slurry is mixed for 10 to 12 hours at room temperature

|

|

Duration

|

11 (± 1) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(over 10 minutes)

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting mixture is mixed for 20 minutes

|

|

Duration

|

20 min

|

WASH

|

Type

|

WASH

|

|

Details

|

well washed with methanol (ca 1 l)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The whole alcoholic fraction is evaporated from the filtrate in a rotary vacuum evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The evaporation residue is diluted with 1,000 ml of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 3×330 ml of ethylacetate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined ethylacetate extract

|

WASH

|

Type

|

WASH

|

|

Details

|

are washed once with 100 ml of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 3×200 ml of hydrochloric acid (5:2)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 3×300 ml of ethylacetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic fraction is washed with 100 ml of water and 150 ml of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

It is dried with anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The desiccant is filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate is evaporated to dryness in a rotary vacuum evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude product is distilled

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C(C=CC1)C(C)N(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 60% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |